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3-Amino-1-hydroxypyrrolidin-2-one (HA-966): A Technical Review

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Compound of Interest

Compound Name: 3-Amino-1-hydroxypyrrolidin-2-one

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Executive Summary: **3-Amino-1-hydroxypyrrolidin-2-one**, commonly known as HA-966, is a psychoactive compound that functions primarily as an antagonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor. Its activity is highly stereospecific: the (R)-(+)-enantiomer is responsible for the selective NMDA receptor antagonism and associated anticonvulsant and neuroprotective effects, while the (S)-(-)-enantiomer produces potent sedative and muscle relaxant effects through a different, less understood mechanism. This technical guide provides a comprehensive review of HA-966, detailing its physicochemical properties, synthesis, pharmacology, mechanism of action, and preclinical data to support its evaluation by researchers and drug development professionals.

Introduction

3-Amino-1-hydroxypyrrolidin-2-one (HA-966) is a cyclic derivative of γ-aminobutyric acid (GABA) that has been a subject of neuropharmacological research for several decades.[1] Initially investigated for its GABA-like sedative and central nervous system depressant properties, subsequent studies revealed a more complex mechanism of action centered on the glutamatergic system.[1][2]

The compound's primary significance lies in its stereoselective interaction with the NMDA receptor complex.[3] The NMDA receptor is a critical ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. Its dysfunction is implicated in numerous neurological and psychiatric disorders. HA-966 does not compete with glutamate but instead modulates receptor activity by binding to the co-agonist glycine site.[2][4] This specific mechanism



distinguishes it from other NMDA antagonists like ketamine or PCP, which block the ion channel directly.[5]

The distinct pharmacological profiles of its two enantiomers make HA-966 a valuable tool for dissecting the roles of the glycine site in physiological and pathological processes. The (R)-(+)-enantiomer is a selective, low-efficacy partial agonist at the glycine site, effectively acting as an antagonist, while the (S)-(-)-enantiomer is largely inactive at this site but produces strong sedative effects.[3][6][7]

Physicochemical Properties

The fundamental chemical and physical properties of the racemic and enantiomeric forms of **3-Amino-1-hydroxypyrrolidin-2-one** are summarized below.

Property	Value	Reference
IUPAC Name	(±)-3-Amino-1- hydroxypyrrolidin-2-one	[3]
Synonyms	HA-966	[3]
Molecular Formula	C4H8N2O2	[8]
Molecular Weight	116.12 g/mol	[8]
CAS Number (Racemate)	1003-51-6	[3]
CAS Number (R)-(+)	123931-04-4	N/A
CAS Number (S)-(-)	111821-58-0	[8]
Canonical SMILES	C1CN(C(=O)C1N)O	[3]

Synthesis and Experimental Protocols Synthesis Overview

The synthesis of **3-Amino-1-hydroxypyrrolidin-2-one** derivatives is a critical process for enabling further research. Optically active 3-amino-pyrrolidine structures are important intermediates for various pharmaceutically active substances.[9] A common strategy involves the cyclization of a substituted butane derivative. For instance, a process starting from (R)-2-



(benzyloxycarbonylamino)-1,4-dimethanesulfonyloxybutane can yield the desired N-hydroxy-pyrrolidinone ring structure through a reaction with hydroxylamine.[9]

Example Synthesis Workflow

The following diagram illustrates a high-level workflow for the synthesis of a protected form of (R)-**3-Amino-1-hydroxypyrrolidin-2-one**.



Reaction Setup (R)-2-(Cbz-amino)-1,4dimethanesulfonyloxybutane Hydroxylamine HC Cyclization Reaction Cyclization Reaction Stir at 55 °C (4 hours) Aqueous Workup (HCI, NaHCO3) Ethyl Acetate Extraction Final Product: (R)-3-(Cbz-amino)-1hydroxypyrrolidin-2-one



HA-966 Interaction with the NMDA Receptor

Ligands Glycine / D-Serine Ketamine / PCP (+)-HA-966 (Agonist) (Co-agonist) (Antagonist) (Channel Blocker) Competes with Glycine NMDA Receptor Complex Glutamate Site (NR2 Subunit) Glycine Site (NR1 Subunit) Ion Channel **Blocks Pore** (Ca2+, Na+) PCP Site

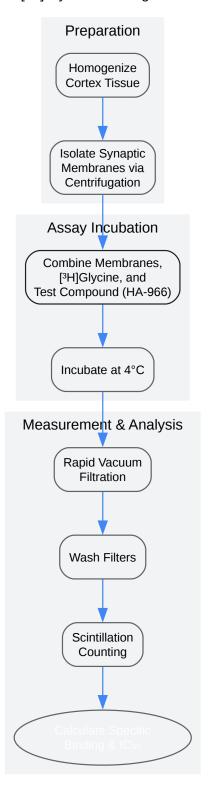
Effects

Channel Opening (Neuronal Excitation)

Channel Blocked (Inhibition)



Workflow for [3H]Glycine Radioligand Binding Assay



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